molecular formula C15H15N3O5Se B11476335 2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11476335
M. Wt: 396.27 g/mol
InChI Key: SPTPVXSZRLFRMG-UHFFFAOYSA-N
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Description

2-AMINO-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a selenazole ring fused with a pyridine ring, along with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methanol in the presence of an acid catalyst to form the dimethoxybenzodioxole.

    Selenazole Ring Formation: The selenazole ring can be synthesized by reacting selenourea with an appropriate α-haloketone under basic conditions.

    Fusion of Rings: The final step involves the cyclization of the intermediate compounds to form the fused selenazole-pyridine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced selenazole derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

2-AMINO-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as an anticancer agent due to its unique structure and ability to interact with biological targets.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with enzymes and proteins to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 2-AMINO-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including apoptosis in cancer cells or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: Similar structure but with a thiazole ring instead of a selenazole ring.

    2-AMINO-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]OXAZOLO[4,5-B]PYRIDIN-5-ONE: Similar structure but with an oxazole ring instead of a selenazole ring.

Uniqueness

The presence of the selenazole ring in 2-AMINO-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE imparts unique electronic and steric properties, making it distinct from its thiazole and oxazole analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H15N3O5Se

Molecular Weight

396.27 g/mol

IUPAC Name

2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H15N3O5Se/c1-20-8-3-6(10(21-2)12-11(8)22-5-23-12)7-4-9(19)17-14-13(7)24-15(16)18-14/h3,7H,4-5H2,1-2H3,(H2,16,18)(H,17,19)

InChI Key

SPTPVXSZRLFRMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3[Se]C(=N4)N)OC)OCO2

Origin of Product

United States

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